molecular formula C6H7NO2 B114797 6-Methylpyridine-2,4(1H,3H)-dione CAS No. 157033-88-0

6-Methylpyridine-2,4(1H,3H)-dione

Cat. No.: B114797
CAS No.: 157033-88-0
M. Wt: 125.13 g/mol
InChI Key: OJHDKKODJFEBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a pyridine core substituted with a methyl group at position 6 and two ketone groups at positions 2 and 4. This scaffold serves as a versatile precursor for synthesizing derivatives with diverse biological and photophysical applications. Key synthetic routes involve condensation reactions with amines or heterocyclic nucleophiles, enabling modifications at position 3 of the pyridine ring . For example, 3-[(alkylamino)methylene]-substituted derivatives exhibit tunable fluorescence properties, making them candidates for bioimaging probes .

Properties

CAS No.

157033-88-0

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

6-methyl-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2H,3H2,1H3,(H,7,9)

InChI Key

OJHDKKODJFEBGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CC(=O)N1

Canonical SMILES

CC1=CC(=O)CC(=O)N1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
One of the most promising applications of 6-Methylpyridine-2,4(1H,3H)-dione is its potential as an anticancer agent. Research indicates that this compound can effectively interact with specific enzymes and receptors involved in cancer progression. Notably, studies have shown its binding affinity to histone demethylases, which play a critical role in the regulation of gene expression related to cancer cell proliferation and survival.

Mechanism of Action
The compound's mechanism involves the inhibition of key enzymes that are crucial for tumor growth. For instance, it has been investigated for its ability to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the efficacy of existing chemotherapeutic agents by making cancer cells more susceptible to treatment.

Biological Research

Fluorescent Probes
this compound derivatives have been developed as fluorescent probes for tracing biological pathways. These compounds exhibit distinct absorption and emission wavelengths, making them suitable for use in biological imaging and tracking cellular processes . The ability to modify the structure allows for the tuning of their optical properties, enhancing their utility in research settings.

Enzyme Interaction Studies
Detailed interaction studies have revealed that this compound can compete with NAD+ substrates in enzymatic assays involving PARP-1. This competitive inhibition underscores its potential as a lead compound for developing new therapeutic agents targeting cancer and other diseases linked to DNA repair mechanisms .

Material Sciences

Corrosion Inhibitors
Recent studies have explored the use of this compound derivatives as corrosion inhibitors in various materials. The compound's ability to form stable complexes with metal ions can enhance the durability and longevity of metal surfaces exposed to corrosive environments .

Data Table: Comparison of Structural Analogues

Compound NameStructure TypeUnique Features
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dioneHalogenated derivativeEnhanced reactivity due to chlorine substitution
7-Methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dioneStructural isomerDifferent position of methyl group affecting activity
Tetrahydropyrido[4,3-d]pyrimidine-2,4-dioneSaturated derivativePotentially altered pharmacokinetics due to saturation

Case Studies

Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study 2: Fluorescence Applications
A series of derivatives were synthesized and tested for their fluorescence properties. The results indicated that these compounds could be utilized effectively as probes for monitoring biological processes in live cells due to their favorable spectral properties and low cytotoxicity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic attacks at electrophilic positions. For example:

  • Amine Condensation : Reacts with primary amines (e.g., benzylamine, adenine) under mild conditions to form enamine derivatives like 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. These reactions often yield inseparable mixtures of Z and E stereoisomers in ratios up to 1:4.5 .

  • Halogenation : The iodine substituent in related analogs (e.g., 1-(3-tert-butyl-5-iodo-4-methoxyphenyl) derivatives) undergoes nucleophilic substitution with reagents like sodium azide or organolithium compounds.

Condensation and Cyclization

The compound serves as a precursor for fused heterocycles:

  • Bicyclic Pyridinones : Reacts with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one via Knoevenagel condensation and intramolecular lactonization to form bicyclic structures (e.g., pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione).

  • Tricyclic Morpholinopyrones : Dialkylation reactions with dinucleophiles like 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one yield tricyclic systems with potential bioactivity .

[5+1] Annulation Reactions

Phosphorus tribromide (PBr₃)-mediated annulation of α-alkenoyl-α-carbamoyl ketene-S,S-acetals produces substituted pyridine-2,6(1H,3H)-diones. Key steps include :

  • Formation of an iminium ion intermediate.

  • Intramolecular cyclization to generate a carbocation.

  • Hydrolysis under acidic conditions to yield the final product.

Reaction Optimization Table

ReagentSolventTemperatureTime (h)Yield (%)
PBr₃CH₂Cl₂RT675
POCl₃CH₂Cl₂RT948

Photochemical Reactions

Under photooxygenation, derivatives like 6-methoxypyridine-2,3-diones undergo methanolysis via hydroperoxide intermediates. This SN1-like substitution introduces oxygen functionalities at specific ring positions .

Mechanistic Pathways

  • Electrophilic Activation : The carbonyl groups polarize the ring, enhancing electrophilicity at C-3 and C-5.

  • Tautomerism : Keto-enol equilibria influence reactivity, with enol forms participating in conjugate additions .

  • Intermolecular Interactions : Quantum chemical calculations suggest stabilization of transition states through steric and electronic effects.

Comparison with Similar Compounds

Alkylamino-Substituted Derivatives

Derivatives of 6-methylpyridine-2,4-dione with alkylamino substituents at position 3 demonstrate variations in synthesis efficiency, isomer ratios (E/Z), and thermal stability. Key examples include:

Compound Substituent Yield (%) E/Z Ratio Melting Point (°C) Reference
3-[(Benzylamino)methylene]-6-methyl-... Benzylamino 82 4.5:1 219–221
3-[(4-Hydroxybenzylamino)methylene]-... 4-Hydroxybenzylamino 48 7:3 222–225
3-[(Adeninyl)methylene]-6-methyl-... Adenine 75 2:1 >300 (no melt)

Key Findings :

  • Synthetic Efficiency: Benzylamino derivatives achieve higher yields (82%) compared to hydroxybenzylamino analogs (48%), likely due to steric or electronic effects of substituents .
  • Isomer Ratios: E/Z ratios vary significantly, with benzylamino derivatives favoring the E-isomer (4.5:1), while adenine-substituted compounds show a 2:1 ratio, influenced by reaction temperature and nucleophile bulkiness .
  • Thermal Stability : Adenine-substituted derivatives exhibit exceptional thermal stability (>300°C), attributed to strong intermolecular hydrogen bonding and π-stacking interactions .

Piperazine-Substituted Derivatives

Compound Substituent Yield (%) HRMS Data ([M + H]+) Melting Point (°C) Reference
6-Methyl-3-(piperidin-1-ylmethylene)-... Piperidine 93 221.1262 (calc. 221.1290) 216 (dec.)
6-Methyl-3-(4-methylpiperazin-1-ylmethylene)-... 4-Methylpiperazine 93 258.1242 (calc. 258.1218) 216 (dec.)
6-Methyl-3-(4-phenylpiperazin-1-ylmethylene)-... 4-Phenylpiperazine 75 201 (dec.)

Key Findings :

  • Synthetic Universality : Piperazine derivatives are synthesized with high yields (75–93%) under mild conditions (25°C, 12 hours), highlighting the scaffold’s adaptability to bulky amines .
  • Mass Spectrometry Consistency : Observed HRMS values closely match theoretical calculations, confirming structural integrity .

Pyrimidine-2,4(1H,3H)-dione Analogs

Pyrimidine-based diones (e.g., 6-amino-1,3-dimethylpyrimidine-2,4-dione) differ in ring structure and hydrogen-bonding capacity:

Property 6-Methylpyridine-2,4-dione 6-Amino-1,3-dimethylpyrimidine-2,4-dione
Core Structure Pyridine Pyrimidine
Hydrogen Bond Donors 2 (NH groups) 2 (NH groups)
Molecular Weight ~155 g/mol (varies) 155.15 g/mol
LogP (Predicted) ~0.5–1.2 0.23 (iLOGP)
Bioavailability Score Moderate Moderate

Key Findings :

  • Hydrogen Bonding : Both scaffolds possess two NH groups, but pyrimidine derivatives may exhibit stronger hydrogen bonding due to additional ring nitrogen .
  • Lipophilicity : Pyridine derivatives generally have higher LogP values, suggesting better membrane permeability compared to pyrimidine analogs .

Fluorescence Properties

6-Methylpyridine-2,4-dione derivatives exhibit red-shifted fluorescence compared to 7-amino-4-methylcoumarin (AMC), a standard fluorophore:

Compound λabs,max (nm) λem (nm) Reference
3-(2-Aminoacetyl)-7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione 430 467
AMC 350 430

Key Findings :

  • Red-Shifted Emission: Derivatives like 3-(2-aminoacetyl)-7-methyl-... emit at 467 nm (vs. AMC’s 430 nm), making them superior for imaging in biological systems with lower autofluorescence .

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported synthesis involves the cyclization of dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) under acidic and basic conditions. In a two-step process:

  • Sulfuric Acid-Mediated Cyclization : Dehydroacetic acid (500 g) is suspended in concentrated sulfuric acid (800 mL) and stirred at 130°C for 2 hours. The reaction proceeds via acid-catalyzed ring-opening and subsequent cyclization to form an intermediate pyridinedione sulfonate.

  • Ammonia Hydrolysis : The intermediate is treated with 25–28% aqueous ammonia at 100°C for 7 hours, yielding 6-methylpyridine-2,4(1H,3H)-dione after neutralization with HCl.

Yield and Characterization

  • Yield : 27% (135 g from 500 g starting material).

  • ¹H NMR (DMSO-d₆) : δ 2.08 (s, 3H, CH₃), 5.34–5.37 (m, 1H), 5.60–5.63 (m, 1H), 10.30–10.61 (br, 1H, NH), 10.92–11.15 (br, 1H, NH).

  • ESI-MS : m/z 126 [M+H]⁺.

This method is favored for scalability but requires careful control of acidic conditions to avoid side reactions.

[5+1] Annulation Using Phosphorus Tribromide

Reaction Design

A novel [5+1] annulation strategy employs α-alkenoyl-α-carbamoyl ketene-S,S-acetals and PBr₃ to construct the pyridine-2,4-dione core. For example, treating 2-[bis(methylthio)methylene]-5-(dimethylamino)-3-oxo-N-phenylpent-4-enamide with PBr₃ in dichloromethane induces intramolecular cyclization (Scheme 1).

Scheme 1: Proposed Mechanism for [5+1] Annulation

  • Iminium Ion Formation : PBr₃ activates the ketene acetal, forming an iminium intermediate.

  • Cyclization : Intramolecular attack by the enolate oxygen generates a bicyclic intermediate.

  • Protonation and Elimination : Sequential protonation and elimination of HOPBr₂ yield the final product.

Optimization and Outcomes

  • Conditions : 0°C to room temperature, 6-hour reaction time.

  • Yield : 75–87% across 12 derivatives.

  • Key Advantage : Enables incorporation of diverse substituents (e.g., aryl, alkyl groups) at the 3-position.

Condensation and Ring-Closing Reactions

Knoevenagel-Lactonization Approach

3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one serves as a versatile precursor for synthesizing bicyclic pyridinones. Condensation with dialkylamines (e.g., morpholine) followed by lactonization yields 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones (Figure 1).

Figure 1: Synthesis of 3-Substituted Derivatives

  • Reagents : Dialkylamines, ethanol, reflux.

  • Yield : 70–85% (reported for morpholine derivatives).

  • Application : These derivatives exhibit fluorescence properties, making them useful as probes.

One-Pot Synthesis in Aqueous Media

Methodology

A one-pot synthesis adapted from sulfonamide chemistry uses 2-amino-6-methylpyridine and benzenesulfonyl chloride in aqueous Na₂CO₃. Although the primary product is a sulfonamide derivative, modifying the electrophile (e.g., using acyl chlorides) could target 6-methylpyridine-2,4-dione.

Key Observations

  • Conditions : Room temperature, 3-hour reaction time, pH adjustment to 2 with HCl.

  • Yield : 78% for the sulfonamide analog.

  • Limitation : Requires optimization to redirect reactivity toward dione formation.

Acetylation-Hydrolysis Route

Two-Step Derivatization

3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione (CAS 27091-69-6) is acetylated using acetic anhydride, followed by hydrolysis to remove the acetyl group.

Table 1: Reaction Conditions for Acetylation-Hydrolysis

StepReagentsTemperatureTimeYield
AcetylationAcetic anhydride100°C2 h82%
HydrolysisH₂SO₄, NH₃130°C7 h68%

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodYield (%)ScalabilityStructural Flexibility
Cyclization (H₂SO₄/NH₃)27–75HighLow
[5+1] Annulation (PBr₃)75–87ModerateHigh
Condensation-Lactonization70–85LowModerate
One-Pot Aqueous68–78HighLow
Acetylation-Hydrolysis68–82ModerateModerate

The [5+1] annulation method offers the best balance of yield and flexibility, while cyclization remains optimal for large-scale production .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione derivatives to achieve high yields and control E/Z isomer ratios?

  • Methodology :

  • Use ethanol as a solvent under inert (argon) conditions to minimize side reactions.
  • Vary amines (e.g., benzylamine, 4-hydroxybenzylamine) and reaction times (4–24 hours) to influence E/Z ratios. For instance, benzylamine yields an E/Z ratio of 4.5:1 after 24 hours at 25°C, while 4-hydroxybenzylamine achieves a 7:3 ratio in 4 hours .
  • Higher temperatures (e.g., 90°C with adenine) can improve yields (75%) but may reduce stereoselectivity (E/Z = 2:1) .

Q. What characterization techniques are essential for confirming the structure and purity of 6-methylpyridine-2,4-dione derivatives?

  • Methodology :

  • X-ray crystallography (e.g., ORTEP diagrams) resolves stereochemistry and hydrogen-bonding networks, as shown for (E)-3-[(benzylamino)methylene]-6-methylpyridine-2,4-dione (triclinic, space group P-1) .
  • High-Resolution Mass Spectrometry (HRMS) and melting point analysis validate molecular formulas and purity (e.g., compound 5 in : HRMS m/z [M + Na]+ = 258.1218) .
  • NMR spectroscopy (e.g., 2D COSY) clarifies regiochemistry in bicyclic derivatives .

Advanced Research Questions

Q. How do computational methods elucidate the electronic properties and biological potential of 6-methylpyridine-2,4-dione derivatives?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., M06/6-311G**) to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps, which predict charge transfer and nonlinear optical (NLO) properties .
  • Use molecular docking to assess binding affinities with biological targets (e.g., enzymes or receptors), as demonstrated for pyrimidine-based bis-uracil derivatives .

Q. What strategies enable the design of fluorescent probes from 6-methylpyridine-2,4-dione derivatives for biological tracing?

  • Methodology :

  • Synthesize bicyclic pyridinones via Knoevenagel condensation and intramolecular lactonization (e.g., 3-(2-aminoacetyl)-7-methyl-2H-pyrano[3,2-c]pyridine-2,5-dione). These compounds exhibit absorption (368–430 nm) and emission (450–467 nm) wavelengths exceeding those of 7-amino-4-methylcoumarin (AMC), making them suitable for fluorescence-based assays .

Q. How can researchers resolve contradictions in synthetic yields or isomer ratios reported for similar derivatives?

  • Methodology :

  • Compare reaction parameters (solvent polarity, temperature, amine nucleophilicity). For example, piperazine derivatives (e.g., compound 5 ) achieve 93% yield in ethanol at 25°C, while adenine derivatives require higher temperatures (90°C) for 75% yield .
  • Analyze steric and electronic effects of substituents: Bulky amines (e.g., 1-phenylpiperazine) may lower yields (75%) compared to smaller amines .

Q. What role do hydrogen-bonding networks play in the stability and crystallinity of 6-methylpyridine-2,4-dione derivatives?

  • Methodology :

  • Use single-crystal X-ray diffraction to identify intermolecular interactions. For example, 6-(trifluoromethyl)pyrimidine-2,4-dione forms ring dimers via N–H⋯O and O–H⋯O hydrogen bonds, enhancing thermal stability .
  • Modify substituents (e.g., trifluoromethyl groups) to alter packing efficiency and melting points (>300°C in some cases) .

Key Research Insights

  • Stereoselectivity : E/Z ratios are highly sensitive to amine nucleophilicity and reaction time .
  • Fluorescence Applications : Bicyclic pyridinones exhibit red-shifted emission, ideal for bioimaging .
  • Computational Guidance : DFT studies prioritize derivatives with high polarizability for NLO applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.